N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-2-13(19)16-14-11-7-20-8-12(11)17-18(14)10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLCLIVPTHESNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves the reaction of 4-chlorophenylhydrazine with a thieno[3,4-c]pyrazole precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and requires careful temperature management to ensure the desired product is obtained. The reaction is usually conducted in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Safety measures are also critical to prevent exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
The compound’s structural analogues primarily differ in their heterocyclic cores, substituents, and side chains. Below is a comparative analysis:
Key Observations
- Heterocyclic Core: The thieno[3,4-c]pyrazole core distinguishes the target compound from analogues with pyridine-sulfonamide (e.g., ), oxadiazole-thiazole (e.g., ), or pyrrolo-pyrrole-dione (e.g., ) systems. These cores influence electronic properties and binding affinities.
- Substituent Effects : The 4-chlorophenyl group is a common feature in , and , suggesting its role in enhancing stability and bioactivity. However, the dichlorophenyl and fluorophenyl variants in may offer improved steric or electronic interactions.
- Functional Groups : The propanamide side chain in the target compound contrasts with sulfonamide (), thioether (), or dione () functionalities, affecting solubility and target selectivity.
Physicochemical Data
*Predicted based on analogous amide stretches.
Research Implications
- Bioactivity Potential: While biological data for the target compound is absent, analogues like (carbamoyl-sulfonamide) and (pyrazole-propanamide) show promise in targeting enzymes or receptors due to their hydrogen-bonding motifs.
- Material Science : The pyrrolo-pyrrole-dione in highlights applications in optoelectronics, contrasting with the pharmacological focus of other compounds.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure incorporates a fused thiophene and pyrazole ring system, along with a chlorophenyl group, which enhances its chemical reactivity and biological activity. The molecular formula is C19H16ClN3O2S, with a molecular weight of approximately 371.86 g/mol. This article reviews the biological activities of this compound based on diverse research findings.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in cellular processes. For instance, it inhibits kinases that play crucial roles in cell cycle regulation and apoptosis. This inhibition can lead to altered signaling pathways that may contribute to its therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. It potentially acts against bacterial pathogens by inhibiting critical enzymes necessary for cell wall synthesis.
- Anti-inflammatory Effects : Compounds within the thienopyrazole class are often explored for their anti-inflammatory properties. The presence of the thieno and pyrazole rings may enhance interactions with inflammatory mediators.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study evaluated the anticancer potential of thienopyrazole derivatives, including this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thienopyrazole derivatives. The findings revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may also possess similar effects.
Q & A
Q. Q1: What are the recommended synthetic routes for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
Core Thieno-Pyrazole Formation : Cyclocondensation of substituted thiophene derivatives with hydrazines under reflux (e.g., using ethanol or DMF as solvent) .
Propanamide Functionalization : Acylation of the pyrazole nitrogen using propionyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. Critical Variables :
- Temperature : Higher temperatures (>80°C) during cyclocondensation improve ring closure but may degrade sensitive substituents .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but require rigorous drying .
Q. Q2: Which spectroscopic and computational methods are most effective for resolving ambiguities in the compound’s stereochemistry and tautomeric forms?
Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography : Definitive for confirming stereochemistry, particularly for the fused thieno-pyrazole ring .
- Computational Modeling :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict tautomeric stability (e.g., enol vs. keto forms) .
- Molecular Dynamics : Simulate solvation effects on conformation in aqueous vs. DMSO environments .
Contradiction Alert : Discrepancies in NMR assignments (e.g., shifting δ values under acidic conditions) may arise from tautomerism; use variable-temperature NMR to track dynamic equilibria .
Biological Activity Profiling
Q. Q3: How can researchers design assays to evaluate the compound’s interaction with neurological or metabolic targets, given its structural similarity to cannabinoid receptor ligands?
Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for chlorophenyl-thieno-pyrazoles (e.g., CB1/CB2, neuropeptide S receptors) .
- In Vitro Assays :
- Radioligand Binding : Use [³H]CP-55,940 for CB1 competitive binding (IC₅₀ determination) .
- cAMP Inhibition : Measure Gαi-coupled receptor activity in HEK293 cells .
- Dose-Response Optimization : Test logarithmic concentrations (1 nM–10 μM) with triplicate replicates to minimize variability .
Q. Q4: What experimental strategies mitigate instability of the thieno-pyrazole core under physiological pH conditions?
Methodological Answer :
- pH Stability Studies :
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via LC-MS .
- Stabilizers : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and reduce hydrolysis .
- Degradation Pathways :
- Hydrolysis : The propanamide bond is susceptible to esterase-mediated cleavage; use protease inhibitors in cell-based assays .
Contradiction Alert : Conflicting reports on shelf-life stability (e.g., 6 months at −20°C vs. 3 months at 4°C) necessitate accelerated stability testing (40°C/75% RH for 4 weeks) .
Data Discrepancy Resolution
Q. Q5: How should researchers address inconsistencies in reported bioactivity data across studies?
Methodological Answer :
- Source Analysis : Verify compound purity (≥98% by HPLC) and storage conditions (−20°C under argon) to rule out batch variability .
- Assay Replication : Repeat key experiments (e.g., IC₅₀ determination) using standardized protocols (e.g., NIH Assay Guidance Manual) .
- Meta-Analysis : Use tools like ChemAxon or Schrödinger’s Bioactivity Atlas to cross-reference data against structurally analogous compounds .
Q. Example Workflow :
Validate purity of in-house vs. commercial samples .
Re-test disputed bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Computational ADME Profiling
Q. Q6: What in silico parameters predict the compound’s pharmacokinetic behavior, and how can they guide lead optimization?
Methodological Answer :
- Key Parameters :
- Metabolism Prediction :
- CYP450 Inhibition : Screen for CYP3A4/2D6 interactions using docking simulations (Glide SP) .
- Optimization Strategies :
- Pro-drug Design : Mask the propanamide with tert-butoxycarbonyl (Boc) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
